4-Cyclopropyl-5-fluoro-2,3-dihydro-1H-quinoxaline
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Overview
Description
Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It’s a core unit in many drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . One common method involves the reaction of o-phenylenediamine with 1,2-dicarbonyl compounds . Another approach involves the catalytic protodeboronation of alkyl boronic esters .Molecular Structure Analysis
Quinoxaline is a bicyclic compound, structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . The specific compound you mentioned, “4-Cyclopropyl-5-fluoro-2,3-dihydro-1H-quinoxaline”, would have a cyclopropyl group attached to the 4th carbon atom and a fluorine atom attached to the 5th carbon atom of the quinoxaline ring.Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions. For example, they can participate in aromatic nucleophilic substitution reactions . The specific reactions that “this compound” can undergo would depend on the reaction conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Generally, quinoxaline derivatives are crystalline compounds . The presence of the cyclopropyl and fluoro groups would likely affect its properties such as solubility, melting point, and reactivity.Scientific Research Applications
Organic Synthesis and Chemical Properties
Preparation of 2-Fluoro-3-Alkoxy-1,3-Butadienes : The synthesis of 2-fluoro-3-alkoxy-1,3-butadienes from 1-chloro-1-fluoro-2-methoxy-2-methylcyclopropane showcases the reactivity of fluoro-substituted cyclopropyl compounds in organic synthesis, providing a pathway to highly functionalized dienes used in cycloaddition reactions (Patrick et al., 2002).
Fluorescent Quinoxaline Derivatives : Research on the fluorescence properties of 2,3-functionalized quinoxalines indicates that the structural modifications of quinoxaline derivatives can significantly impact their optical properties, making them suitable for applications in fluorescence studies and material science (Touzani et al., 2001).
Pharmacological Applications
GPCR Ligands and Anticancer Potential : Novel 2-cyclopropyl-3-ethynyl-4-(4-fluorophenyl)quinolines were evaluated for their role as GPCR ligands, showing significant potential in cancer therapy due to their PI3-Kinase inhibition capabilities, indicating a new class of anticancer drugs with thrombolytic effects (Thangarasu et al., 2018).
Antimicrobial Activity : Synthesis and evaluation of amide derivatives of quinolone, including those with cyclopropyl and fluoro substitutions, have demonstrated potent antimicrobial properties against various bacterial strains, contributing to the development of new antibiotics (Patel et al., 2007).
Material Science and Sensing Applications
Anion Receptors and Sensors : The development of fluorinated calix[4]pyrrole and dipyrrolylquinoxaline compounds as neutral anion receptors showcases the utility of fluorinated quinoxaline derivatives in creating sensors with augmented affinities and enhanced selectivities for anions like fluoride, chloride, or dihydrogen phosphate (Anzenbacher et al., 2000).
Mechanism of Action
The mechanism of action of quinoxaline derivatives can vary depending on their structure and the target they interact with. Some quinoline derivatives, for example, are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Future Directions
properties
IUPAC Name |
4-cyclopropyl-5-fluoro-2,3-dihydro-1H-quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2/c12-9-2-1-3-10-11(9)14(7-6-13-10)8-4-5-8/h1-3,8,13H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWQHAJCZYSABF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCNC3=C2C(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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